

# Application Notes and Protocols: Studying Fear Extinction with GluR23Y

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## Compound of Interest

Compound Name: *GluR23Y*

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These application notes provide a comprehensive guide to designing and conducting experiments to investigate the role of **GluR23Y**, a peptide inhibitor of GluA2-containing AMPA receptor endocytosis, in the mechanisms of fear extinction. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying molecular pathways and experimental workflows.

## Introduction to GluR23Y and Fear Extinction

Fear extinction is an active learning process where a conditioned fear response to a specific stimulus is diminished through repeated exposure to the conditioned stimulus (CS) in the absence of the aversive unconditioned stimulus (US). This process is crucial for adaptive behavior and is often impaired in anxiety and trauma-related disorders. At the molecular level, fear extinction involves synaptic plasticity within key brain regions, particularly the amygdala.

A critical mechanism underlying fear extinction is the depotentiation of synapses that were potentiated during fear conditioning. This depotentiation is thought to involve the endocytosis (internalization) of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically those containing the GluA2 subunit. The peptide Tat-**GluR23Y** is a valuable tool for studying this process. It is a cell-permeable peptide that specifically blocks the regulated endocytosis of GluA2-containing AMPA receptors.<sup>[1][2]</sup> By inhibiting this key step in synaptic depression, **GluR23Y** can be used to probe the necessity of GluA2 endocytosis for fear extinction.

## Data Presentation

**Table 1: Effect of Tat-GluR23Y on Short-Term Fear Extinction**

Treatment Group	Pre-Extinction Freezing (%)	Post-Extinction Freezing (Trial Block 1) (%)	Post-Extinction Freezing (Trial Block 2) (%)	Post-Extinction Freezing (Trial Block 3) (%)	Post-Extinction Freezing (Trial Block 4) (%)
Tat-GluR23A (Control)	~85	~60	~40	~30	~25
Tat-GluR23Y	~85	~75	~65	~60	~55

Data are approximated from graphical representations in Kim et al., 2007.[\[1\]](#) The control peptide, Tat-GluR23A, has no effect on GluA2 endocytosis.

**Table 2: Effect of Tat-GluR23Y on Long-Term Fear Extinction (Extinction Recall)**

Treatment Group	Pre-Extinction Freezing (%)	Extinction Recall (24h Post-Extinction) Freezing (%)
Tat-GluR23A (Control)	~85	~30
Tat-GluR23Y	~85	~60

Data are approximated from graphical representations in Kim et al., 2007.[\[1\]](#)

## Experimental Protocols

### Auditory Fear Conditioning and Extinction Protocol

This protocol is adapted from studies investigating the role of AMPA receptor trafficking in fear memory.[\[1\]](#)

Animals: Male Sprague Dawley rats (or other appropriate rodent model).

#### Apparatus:

- **Conditioning/Extinction Chambers:** Sound-attenuating chambers equipped with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior.
- **Novel Context for Cued Fear Testing:** A distinct chamber with different visual, tactile, and olfactory cues from the conditioning chamber.

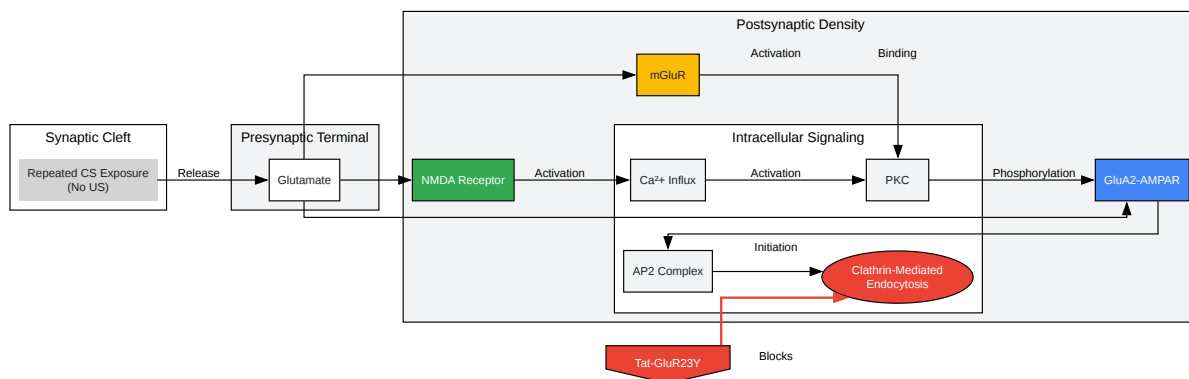
#### Procedure:

- **Habituation (Day 1):**
  - Place each animal in the conditioning chamber for 10-15 minutes to allow for exploration and habituation to the environment.
- **Fear Conditioning (Day 2):**
  - Place the animal in the conditioning chamber.
  - Allow a 2-3 minute baseline period.
  - Present the conditioned stimulus (CS), which is typically a tone (e.g., 20 seconds, 80 dB, 2.9 kHz).
  - The unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 1-2 seconds), is delivered during the last 2 seconds of the CS presentation.
  - Repeat the CS-US pairing 3-5 times with an inter-trial interval (ITI) of 1-2 minutes.
  - Leave the animal in the chamber for an additional 1-2 minutes after the final pairing.
- **Intra-Amygdala Infusion of Tat-**GluR23Y** (Day 3 or as per experimental design):**
  - Anesthetize the animals and perform stereotaxic surgery to implant bilateral cannulae targeting the lateral amygdala (LA).
  - Allow for a recovery period of at least one week.

- Prior to the extinction session, infuse Tat-**GluR23Y** or the control peptide (Tat-GluR23A) into the LA. A typical infusion volume is 0.5-1.0  $\mu$ L per side over 1-2 minutes.
- Fear Extinction Training (Day 3 or as per experimental design):
  - Place the animal in the conditioning chamber.
  - Present the CS repeatedly (e.g., 20-30 times) in the absence of the US.
  - The ITI should be consistent (e.g., 1 minute).
  - Record freezing behavior throughout the session. Freezing is defined as the complete absence of movement except for respiration.
- Extinction Recall Test (Day 4 or 24 hours post-extinction):
  - Place the animal in the novel context.
  - After a baseline period, present the CS (e.g., 3-5 times) without the US.
  - Measure and quantify freezing behavior to assess the recall of the extinction memory.

## Visualizations

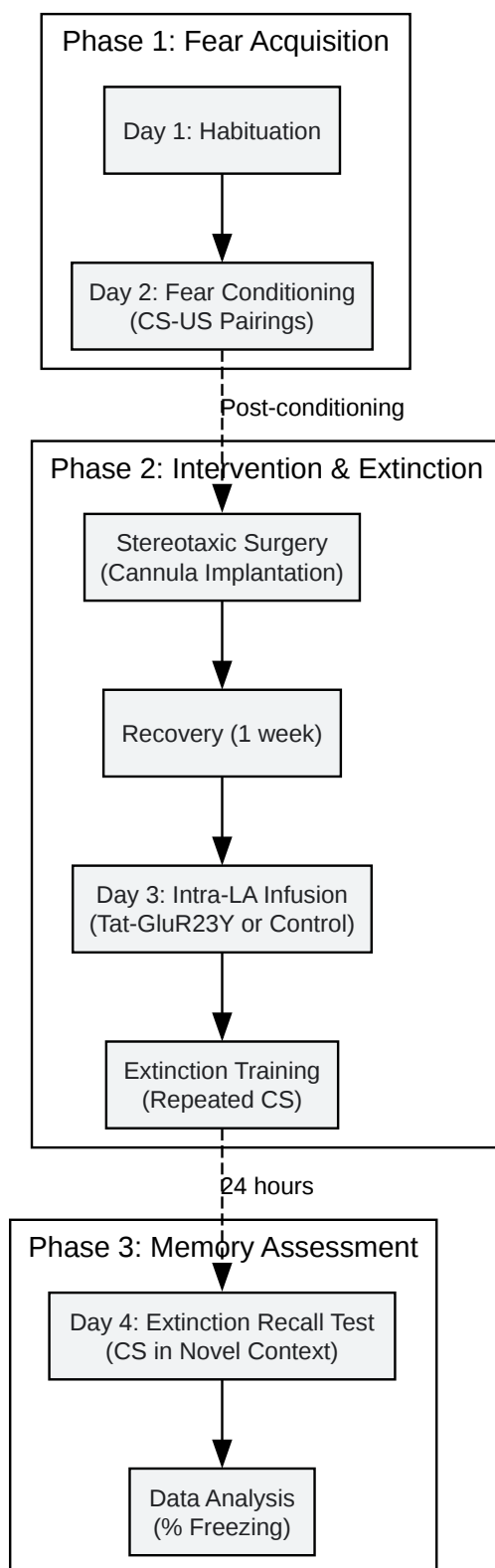
### Signaling Pathway of GluA2 Endocytosis in Fear Extinction



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Caption: Signaling pathway of GluA2-AMPA endocytosis during fear extinction and the inhibitory action of Tat-GluR23Y.

## Experimental Workflow for Studying GluR23Y in Fear Extinction



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Caption: Experimental workflow for investigating the effect of Tat-**GluR23Y** on fear extinction.

## Molecular Mechanisms of GluR23Y Action

Fear conditioning potentiates synaptic transmission in the lateral amygdala, in part by increasing the number of AMPA receptors at the postsynaptic membrane. Fear extinction is thought to reverse this process through a form of long-term depression (LTD) or depotentiation. A key step in this reversal is the clathrin-mediated endocytosis of postsynaptic AMPA receptors, particularly those containing the GluA2 subunit.[3]

The C-terminal domain of the GluA2 subunit contains a motif that interacts with the AP2 complex, a critical component of the endocytic machinery. The Tat-**GluR23Y** peptide mimics this binding motif, thereby competitively inhibiting the interaction between GluA2 and AP2.[2] This blockade prevents the internalization of GluA2-containing AMPA receptors from the synaptic membrane.

The interaction between the GluA2 subunit and the N-ethylmaleimide-sensitive factor (NSF) is also crucial for maintaining the stability of AMPA receptors at the synapse.[4][5] While **GluR23Y** directly targets the endocytic process, it is important to consider the broader context of AMPA receptor trafficking, which involves a dynamic balance between insertion, lateral diffusion, and removal from the synapse. By preventing endocytosis, **GluR23Y** effectively traps GluA2-containing AMPA receptors at the synapse, thus impairing the synaptic depression necessary for fear extinction. The result is a persistent fear response, as demonstrated by the higher levels of freezing in animals treated with Tat-**GluR23Y** during extinction training.[1]

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